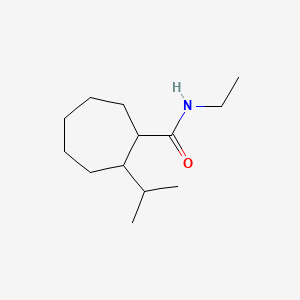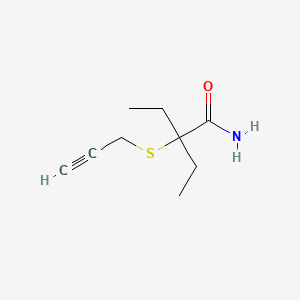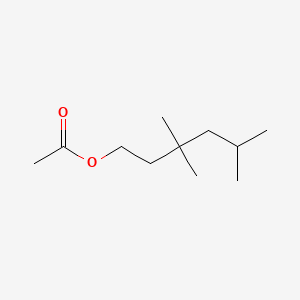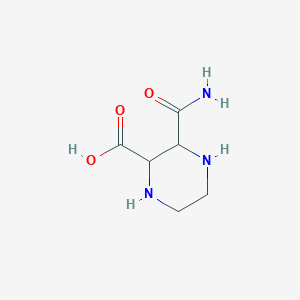
3-Carbamoylpiperazine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperazinecarboxylic acid, 3-carbamoyl- is a chemical compound with the molecular formula C6H11N3O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Métodos De Preparación
The synthesis of 2-piperazinecarboxylic acid, 3-carbamoyl- can be achieved through several synthetic routes. One common method involves the reaction of piperazine with carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate . Another approach involves the use of organoindium reagents with imines and acid chlorides to provide α-substituted amides or N-protected amines in a single step .
Análisis De Reacciones Químicas
2-Piperazinecarboxylic acid, 3-carbamoyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of palladium-catalyzed Suzuki–Miyaura coupling can lead to the formation of carbon-carbon bonds, resulting in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Piperazinecarboxylic acid, 3-carbamoyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-piperazinecarboxylic acid, 3-carbamoyl- involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
2-Piperazinecarboxylic acid, 3-carbamoyl- can be compared with other similar compounds, such as:
Piperazine-2-carboxylic acid: This compound has a similar structure but lacks the carbamoyl group, which can result in different chemical and biological properties.
3-Carbamoyl-2-piperazinecarboxylic acid: This is a closely related compound with similar applications and properties.
Propiedades
Fórmula molecular |
C6H11N3O3 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
3-carbamoylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C6H11N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h3-4,8-9H,1-2H2,(H2,7,10)(H,11,12) |
Clave InChI |
JMHKLIVXLXORSV-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(C(N1)C(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


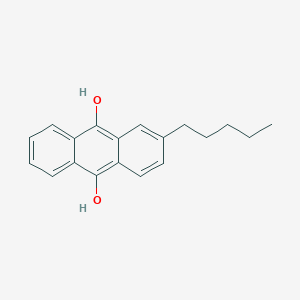
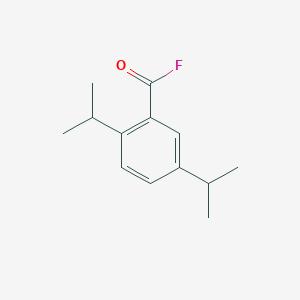
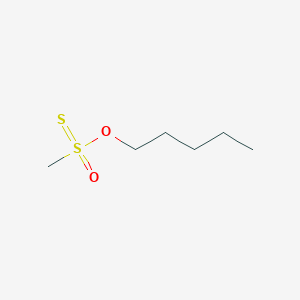
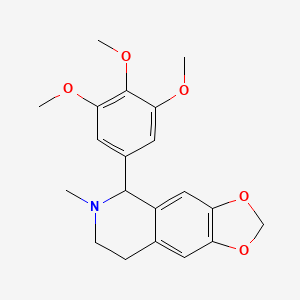
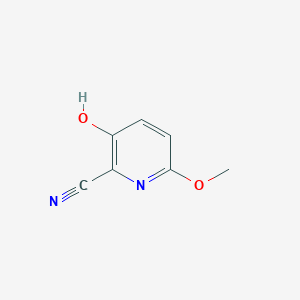
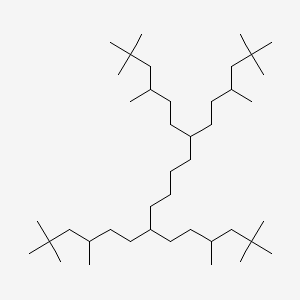

![3-(pyrrolidin-2-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13952300.png)
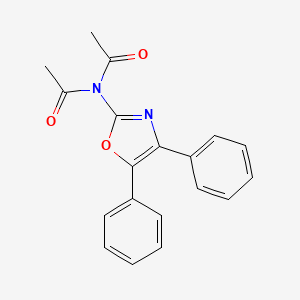
![1-[(2,4-Dinitrophenyl)amino]-1-isocyanoethanol](/img/structure/B13952307.png)
